4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridine
Description
Properties
IUPAC Name |
naphthalen-1-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20(19-7-3-5-15-4-1-2-6-18(15)19)22-13-10-17(14-22)24-16-8-11-21-12-9-16/h1-9,11-12,17H,10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQSCBBPPPLWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the naphthalene-1-carbonyl chloride, which is then reacted with pyrrolidine to form the intermediate 1-(naphthalene-1-carbonyl)pyrrolidine. This intermediate is subsequently reacted with 4-hydroxypyridine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate the function of various biological targets.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific enzymes or receptors.
Industry: It might be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridine exerts its effects depends on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the target and the nature of the interaction.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share core structural motifs with 4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridine, differing primarily in substituents or functional groups:
Structural and Functional Differences
Core Heterocycles :
- Target Compound : Pyridine ring linked to pyrrolidine.
- BF13942 : Replaces pyridine with oxazolidine-2,4-dione, introducing additional oxygen atoms and altering electronic properties .
- BI76996 : Retains pyridine but substitutes naphthalene with a benzoyl-pyrrole group, reducing aromatic bulk .
BF13942’s oxazolidine-dione introduces polar carbonyl groups, likely improving solubility in polar solvents .
Molecular Weight and Complexity: BI76996 (333.38 Da) and BF13942 (324.33 Da) have similar weights, but the target compound’s molecular weight is likely higher due to the naphthalene moiety. ’s chlorophenyl derivatives (466–545 Da) demonstrate how substituents like nitro (-NO₂) or bromo (-Br) increase molecular weight significantly .
Biological Activity
4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridine is a compound that has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a naphthalene moiety linked to a pyrrolidine ring via a carbonyl group, with a pyridine ring also present. This structural arrangement suggests potential for significant electronic interactions and biological activity.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit notable anti-inflammatory effects. For instance, research has demonstrated that certain pyrimidine derivatives can inhibit key inflammatory mediators such as COX enzymes.
Table 1: Inhibitory Effects on COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4b | 28.39 ± 0.03 | 23.8 ± 0.20 |
This table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds against COX-1 and COX-2 enzymes, highlighting the anti-inflammatory potential of these derivatives .
Anticancer Activity
The antiproliferative effects of compounds containing similar structural motifs have been documented in various cancer cell lines. A study evaluating the activity of amide bond bioisosteres demonstrated significant activity against several cancer lines, including HeLa (human cervix carcinoma) and L1210 (murine leukemia cells).
Table 2: Antiproliferative Activity of Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 41 ± 3 |
| Compound B | L1210 | 9.6 ± 0.7 |
This data indicates that modifications in the structure can lead to enhanced bioactivity, suggesting that similar modifications in the compound under discussion could yield favorable results .
Synthesis and Testing
In one notable study, researchers synthesized various derivatives based on the structure of the target compound to evaluate their biological activities systematically. The study focused on assessing their efficacy in vitro using established cancer cell lines and inflammatory models.
Case Study Findings:
- Synthesis: The compound was synthesized using standard organic chemistry techniques, yielding derivatives with varied substituents.
- Testing: In vitro assays revealed that certain derivatives exhibited lower IC50 values than existing anti-inflammatory drugs like celecoxib, indicating superior efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Research has shown that electron-donating groups on the pyridine or naphthalene moieties can enhance anti-inflammatory activity by improving binding affinity to target enzymes.
Key Insights:
- Electron-donating groups increase the reactivity and interaction with biological targets.
- Substituent position on the aromatic rings significantly influences biological activity.
Q & A
Q. What in vitro assays are suitable for evaluating its anticancer activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
